Farnesyl Alcohol Azide
Description
Contextualization within Isoprenoid Metabolism and Protein Prenylation Research
Isoprenoids, also known as terpenoids, are a large and diverse class of organic molecules derived from the five-carbon building block isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). creative-proteomics.com In eukaryotes, these precursors are primarily synthesized through the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. creative-proteomics.com Sequential condensation of these five-carbon units forms longer-chain isoprenoid diphosphates, such as the 15-carbon farnesyl pyrophosphate (FPP) and the 20-carbon geranylgeranyl pyrophosphate (GGPP). creative-proteomics.com
These isoprenoid diphosphates are central to protein prenylation, a post-translational modification where a farnesyl or geranylgeranyl group is covalently attached to a cysteine residue near the C-terminus of a target protein. bertin-bioreagent.comacs.orgnih.gov This process is catalyzed by a family of enzymes known as prenyltransferases, including protein farnesyltransferase (FTase) and protein geranylgeranyltransferases (GGTase I and II). nih.govacs.org Prenylation increases the hydrophobicity of proteins, which is crucial for promoting their interaction with cellular membranes and is essential for the proper localization and function of many signaling proteins, including the Ras family of GTPases. smolecule.comacs.org
Farnesyl Alcohol Azide (B81097) serves as a powerful chemical probe within this context. When introduced to cells, it is thought to be converted by cellular kinases into the corresponding farnesyl diphosphate (B83284) azide (FPP-azide). acs.orgpnas.org This azide-containing analog effectively mimics the natural substrate, FPP, and is recognized and utilized by FTase to modify its target proteins. smolecule.compnas.org By doing so, it introduces a bioorthogonal azide tag onto farnesylated proteins, enabling their study within the complex cellular environment. caymanchem.comimmograf.com
Historical Development and Evolution of Azide-Tagged Isoprenoids as Chemical Probes
The use of azide-tagged isoprenoids as chemical probes evolved alongside major advancements in bioorthogonal chemistry. A landmark development was the "tagging-via-substrate" (TAS) strategy reported in 2004, which utilized synthetic azido-farnesyl analogs for the metabolic labeling and proteomic analysis of farnesylated proteins. nih.govpnas.org In this seminal work, cells were treated with farnesyl azide, leading to its metabolic incorporation into proteins. pnas.org The tagged proteins were then chemoselectively conjugated to a biotinylated phosphine (B1218219) reagent via the Staudinger ligation, a bioorthogonal reaction between an azide and a phosphine. pnas.org This allowed for the specific detection and affinity purification of the farnesylated proteins, leading to the identification of numerous known and novel targets. nih.gov
Following the initial success with the Staudinger ligation, the field rapidly adopted another powerful bioorthogonal reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". smolecule.comcaymanchem.com This reaction is highly efficient and specific, forming a stable triazole linkage between the azide-tagged protein and an alkyne-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag. scbt.comthermofisher.com The small size of the azide and alkyne groups ensures that they are well-tolerated by the cellular machinery, allowing for efficient metabolic incorporation and labeling. thermofisher.comthermofisher.comthermofisher.com The robustness and versatility of click chemistry have significantly expanded the applications of Farnesyl Alcohol Azide, enabling more sensitive fluorescence detection, in-gel visualization, and advanced proteomic profiling of prenylated proteins. smolecule.comacs.org
Fundamental Academic Significance as a Modular Bioorthogonal Building Block
The academic significance of this compound lies in its function as a modular, bioorthogonal building block. The concept of bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with or being influenced by the native biological processes. thermofisher.com The azide group is a premier example of a bioorthogonal functional group; it is virtually absent from most biological systems, chemically stable under physiological conditions, and selectively reactive with a specific partner, such as an alkyne or a phosphine. scbt.compnas.orgthermofisher.com
This bioorthogonal nature makes this compound a highly versatile tool. Once it is metabolically incorporated into proteins by the cell's own enzymatic machinery, the azide group acts as a stable chemical "handle". bertin-bioreagent.comcaymanchem.com This handle is modular because it can be "clicked" to a wide array of alkyne- or phosphine-containing probes, each designed for a specific downstream application.
Key Applications of the Modular Azide Handle:
Visualization: By clicking the azide to a fluorescent alkyne dye, researchers can visualize the localization and dynamics of farnesylated proteins within cells using fluorescence microscopy. acs.org
Affinity Purification: Linking the azide to an alkyne-biotin tag allows for the selective enrichment of farnesylated proteins from complex cell lysates using streptavidin-coated beads. pnas.org
Proteomic Identification: The enriched proteins can be subsequently identified and quantified using mass spectrometry, providing a global profile of the "prenylome". smolecule.com
This modularity allows a single metabolic labeling experiment to open the door to multiple analytical pathways, solidifying the role of this compound as a cornerstone probe in the study of protein prenylation and cellular signaling.
Research Data Tables
Table 1: Bioorthogonal Reactions for Labeling Azide-Tagged Proteins
This table summarizes the two primary bioorthogonal reactions used to label proteins that have been metabolically tagged with this compound.
| Reaction Name | Reactive Partners | Catalyst | Linkage Formed | Key Advantages |
| Staudinger Ligation | Azide + Triarylphosphine | None (Traceless) | Stable Amide Bond | Truly bioorthogonal (no catalyst needed). pnas.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | Stable Triazole Ring | Highly efficient and rapid reaction kinetics. smolecule.comcaymanchem.comthermofisher.com |
Table 2: Kinetic Evaluation of Azide-Containing Farnesyl Diphosphate Analogs
The efficiency of protein farnesyltransferase (FTase) in utilizing azide-modified substrates is critical. The table below presents steady-state kinetic parameters for an azide-substituted analog compared to the natural substrate, farnesyl diphosphate (FPP). Data is based on findings for ω-azido analogs evaluated as substrates for yeast FTase. nih.gov
| Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |
| Farnesyl Diphosphate (FPP) (Natural) | 0.088 | 0.057 | 1.5 x 106 |
| Azido-Geranyl Diphosphate Analog | 0.066 | 0.12 | 5.5 x 105 |
Note: The data shown is for a geranyl-based azide analog (a C10 backbone), which was reported as a good substrate for FTase, highlighting the enzyme's tolerance for azide-functionalized isoprenoids. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3E,7E,11E)-13-hydroxy-3,7,11-trimethyltrideca-3,7,11-trienyl]imino-iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N3O/c1-14(7-5-9-16(3)11-13-20)6-4-8-15(2)10-12-18-19-17/h7-8,11,17,20H,4-6,9-10,12-13H2,1-3H3/q+1/b14-7+,15-8+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGRTWLGJGRRB-MWSMLYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)CCC=C(C)CCN=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CCN=[N+]=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N3O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Routes to Farnesyl Alcohol Azide
Strategies for Regiospecific and Stereoselective Azidation of Farnesyl Alcohol Scaffolds
The synthesis of farnesyl alcohol azide (B81097) necessitates precise control over the position and stereochemistry of the azide group. The goal is to introduce the azide at the terminal (ω-) position of the farnesol (B120207) backbone while preserving the E,E stereochemistry of the internal double bonds, which is critical for recognition by protein farnesyltransferase.
Nucleophilic Substitution Approaches for Azide Moiety Introduction
A common and direct method for introducing the azide functionality is through nucleophilic substitution reactions. nih.gov This typically involves converting the terminal hydroxyl group of farnesol into a good leaving group, which is then displaced by an azide nucleophile, such as sodium azide (NaN₃). nih.govmasterorganicchemistry.com
A key consideration in this approach is the potential for allylic rearrangement, where the azide group could end up at a different position on the carbon chain. To circumvent this, the reaction conditions must be carefully controlled. One strategy involves a two-step process where the primary alcohol of farnesol is first converted to a more reactive intermediate, such as a mesylate or bromide. nih.gov This intermediate then undergoes substitution with sodium azide. This method generally proceeds with high yield, often in the range of 85-90%.
Table 1: Comparison of Nucleophilic Substitution Methods
| Method | Reagents | Advantages | Limitations | Reported Yield |
|---|---|---|---|---|
| SN2 with NaN₃ | Farnesyl bromide, NaN₃ | High yield, simple conditions | Potential for steric hindrance, long reaction times | 85–90% |
It is important to avoid acidic conditions during the workup of reactions involving sodium azide to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). nih.gov
Direct Conversion of Activated Alcohols to Azides in Farnesyl Derivatives
More direct methods for converting alcohols to azides have been developed to streamline the synthetic process. These one-pot procedures avoid the isolation of intermediate activated alcohols. One such method utilizes diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govcmu.edu This approach generally results in a clean inversion of stereochemistry at the reaction center. nih.gov
Another efficient one-pot procedure involves the use of bis(2,4-dichlorophenyl) phosphate (B84403) in the presence of 4-(dimethylamino)pyridine (DMAP) and sodium azide. cmu.eduorganic-chemistry.org This method is advantageous as it avoids the use of toxic hydrazoic acid and proceeds under mild conditions, typically at room temperature. organic-chemistry.org The reaction is believed to proceed through the formation of a phosphorylpyridinium azide intermediate, which is then displaced by the azide ion. cmu.edu
Chemoenzymatic Synthesis of Farnesyl Alcohol Azide Precursors and Analogs
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules like this compound precursors. beilstein-journals.orgresearchgate.net Enzymes can be used to perform specific transformations on the farnesyl scaffold that would be challenging to achieve through purely chemical means.
For instance, protein farnesyltransferase (PFTase) itself can be utilized in a chemoenzymatic strategy. PFTase catalyzes the transfer of the farnesyl group from farnesyl diphosphate (B83284) (FPP) to a target protein. By using a synthetically modified FPP analog containing an azide group (azido-farnesyl diphosphate or FPP-azide), the enzyme can directly attach the azido-farnesyl group to a protein. nih.gov While this is a powerful tool for labeling proteins in situ, the synthesis of FPP-azide itself can be complex. nih.govresearchgate.net
Researchers have also explored the synthesis of farnesol analogs where isoprene (B109036) units are replaced by triazoles, generated via "click chemistry." researchgate.netnih.gov This demonstrates the integration of enzymatic and chemical methods to create novel bioactive molecules.
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
Academic research has focused on optimizing the synthesis of this compound and its analogs to improve yields and simplify procedures. For example, in the synthesis of a C15 alkyne-containing isoprenoid analog, a problematic oxidation step was a significant bottleneck. nih.gov Efforts to optimize this step, along with a subsequent phosphorylation step, were crucial for obtaining sufficient quantities of the probe for proteomic studies. nih.gov
The choice of solvent and base can also significantly impact the outcome of the reaction. For instance, in the synthesis of allylic azides, the use of a non-polar solvent like toluene (B28343) with a strong, non-nucleophilic base like DBU has been shown to be effective. cmu.edu The temperature of the reaction is another critical parameter that is often optimized to maximize the yield of the desired product while minimizing side reactions.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve several strategies. One key area is the choice of reagents and solvents. For example, avoiding the use of highly toxic reagents like hydrazoic acid is a significant step towards a greener synthesis. cmu.eduorganic-chemistry.org
Recent research has explored greener methods for the synthesis of sodium azide itself, a key reagent in many of the discussed syntheses. One study highlighted a safer and faster process by using benzyl (B1604629) alcohol instead of small-molecule fatty alcohols, which reduces volatile organic compound (VOC) emissions and shortens reaction times. rsc.org
Furthermore, the development of one-pot procedures, as discussed in section 2.1.2, aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and often allowing for milder reaction conditions. The use of catalytic methods, where a small amount of a catalyst can drive the reaction to completion, is another important green chemistry approach.
Chemical Reactivity Profiles and Transformational Chemistry of Farnesyl Alcohol Azide
Bioorthogonal Click Chemistry Applications
The azide (B81097) group of farnesyl alcohol azide is bioorthogonal, meaning it does not react with naturally occurring functional groups within a biological system. This property makes it an ideal chemical handle for "click chemistry," a set of powerful, specific, and high-yielding reactions for covalently linking molecules. thermofisher.comfishersci.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation Research
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary application for this compound. google.com In this reaction, the azide on the farnesyl derivative reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and specific, allowing for the conjugation of this compound to a wide array of alkyne-modified molecules, including fluorescent dyes, biotin (B1667282) tags, and other reporter molecules. fishersci.comthermofisher.com
In bioconjugation research, this compound is first metabolically incorporated into proteins by protein farnesyltransferase. bertin-bioreagent.com The azido-tagged proteins can then be selectively labeled with alkyne-functionalized probes via CuAAC for visualization and proteomic analysis. thermofisher.comcaymanchem.com While highly effective, the copper catalyst can be toxic to living cells, which can limit its application in some live-cell imaging experiments. thermofisher.com
Table 1: Key Features of CuAAC for this compound Conjugation
| Feature | Description |
| Reactants | This compound, Alkyne-modified molecule |
| Catalyst | Copper(I) |
| Product | Stable 1,2,3-triazole linkage |
| Key Advantage | High efficiency and specificity |
| Limitation | Potential cytotoxicity of copper catalyst |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell and Cell-Free Systems
To circumvent the cytotoxicity associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. google.com SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DIBO), which react spontaneously with azides without the need for a metal catalyst. thermofisher.com This makes SPAAC particularly well-suited for labeling farnesylated proteins in living cells and cell-free systems where the presence of copper could be detrimental. thermofisher.comgoogle.com The reaction kinetics of SPAAC are generally slower than CuAAC, but the elimination of the copper catalyst is a significant advantage for biological applications.
Staudinger Ligation and Related Phosphine-Azide Chemistry for Biomacromolecule Tagging
The Staudinger ligation is another important bioorthogonal reaction that utilizes the azide group of this compound. google.com This reaction involves the formation of a stable amide bond between the azide and a phosphine (B1218219), typically one that is engineered with an ester trap. The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide-linked product and a phosphine oxide byproduct. The Staudinger ligation has been successfully used for tagging biomacromolecules and can be an effective alternative to click chemistry in certain contexts. google.comgoogle.com
Exploration of Other Emerging Click Reactions for Farnesyl Conjugation
The field of click chemistry is continuously evolving, with new reactions being developed to expand the toolkit for bioconjugation. google.com While CuAAC and SPAAC are the most common click reactions involving azides, other emerging methods could potentially be applied to this compound. These include various cycloaddition reactions and other ligation strategies that offer different reactivity profiles, kinetics, and compatibilities with diverse biological systems. The ongoing development in this area promises to provide even more versatile methods for farnesyl conjugation in the future. google.com
Reduction Chemistry and Formation of Amine-Functionalized Farnesyl Derivatives
The azide group of this compound can be readily reduced to a primary amine. This transformation is typically achieved using reducing agents such as triphenylphosphine (B44618) (in the Staudinger reaction) followed by hydrolysis, or with other standard reducing agents like lithium aluminum hydride or catalytic hydrogenation. The resulting amine-functionalized farnesyl derivative provides a new reactive handle for further chemical modifications. For example, the primary amine can be acylated, alkylated, or coupled to other molecules using amine-reactive chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters. thermofisher.comgoogle.com This opens up a different set of conjugation possibilities compared to the azide-based click chemistry reactions.
Photochemical Transformations and Photoaffinity Labeling Applications
While not a direct transformation of the azide group itself, this compound can be used in concert with photoaffinity labeling techniques. In this approach, a molecule of interest is functionalized with a photo-reactive group, such as a phenylazide or a benzophenone, in addition to an alkyne. After the this compound is incorporated into its target proteins, the alkyne-bearing photo-probe can be attached via click chemistry. Upon photoactivation with UV light, the photo-reactive group forms a highly reactive species that covalently crosslinks to nearby interacting molecules. This allows for the identification of binding partners and the mapping of protein interaction networks. google.com
Tandem Reaction Sequences and Multi-Step Synthesis Utilizing this compound as an Intermediate
The strategic placement of an azide moiety on the farnesyl backbone opens up possibilities for its use as a linchpin in the assembly of more complex molecules. Beyond its use as a simple tag, this compound can serve as a key intermediate that undergoes a series of planned transformations to build intricate chemical scaffolds.
One notable example involves the use of farnesyl azide derivatives in the synthesis of farnesol (B120207) analogues where isoprene (B109036) units are replaced by triazole rings. In a study focused on creating polar farnesol analogues, a solid-phase synthesis approach was employed. researchgate.net This methodology utilized the CuAAC reaction between a resin-bound alkyne and various benzyl (B1604629) azides to introduce diversity. While this specific example uses a farnesol-like fragment, the principle can be extended to using this compound itself as the azide component, reacting with a diverse range of alkynes to generate a library of triazole-containing farnesyl derivatives. These derivatives can then undergo further synthetic manipulations. researchgate.net
A hypothetical multi-step synthesis starting from this compound could involve an initial CuAAC reaction to form a 1,4-disubstituted triazole. The newly formed triazole ring is not merely a linker but a stable aromatic heterocycle that can influence the molecule's properties and serve as a platform for further functionalization. Subsequent steps could involve modification of the hydroxyl group of the farnesol backbone, such as oxidation to an aldehyde or conversion to a leaving group for substitution reactions.
Another powerful transformation of azides that can be employed in tandem sequences is the Staudinger reaction. The reaction of an azide with a phosphine, such as triphenylphosphine, forms an aza-ylide intermediate. This intermediate can then participate in an intramolecular aza-Wittig reaction if an electrophilic carbonyl group is present within the molecule, leading to the formation of a cyclic imine. rsc.orgmdpi.com While direct examples utilizing this compound in this specific tandem sequence are not yet prevalent in the literature, the methodology presents a promising avenue for the synthesis of novel nitrogen-containing heterocyclic structures derived from the farnesyl scaffold. For instance, a synthetic sequence could be envisioned where the hydroxyl group of this compound is first oxidized to an aldehyde. The resulting azido-aldehyde could then undergo a tandem Staudinger/intramolecular aza-Wittig reaction to construct a macrocyclic imine, a core structure found in some natural products.
The synthesis of various heterocyclic compounds from organic azides is a well-established field in organic chemistry. rsc.orgresearchgate.netnih.gov These reactions often proceed through domino or one-pot procedures, highlighting the efficiency of using azides as synthetic precursors. nih.gov The application of these methods to this compound could lead to the development of novel bioactive molecules. For example, the thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can undergo C-H insertion or cyclization reactions to form new ring systems.
A recent study on the total synthesis of the alkaloid (±)-mersicarpine utilized a Staudinger–aza-Wittig reaction sequence on an azide intermediate to facilitate an intramolecular cyclization, demonstrating the power of this tandem process in natural product synthesis. rsc.org Although the starting material was not this compound, this work provides a blueprint for how the azide functionality can be strategically employed in complex, multi-step syntheses.
The research into the synthetic utility of this compound as a versatile intermediate is ongoing. The combination of its isoprenoid chain, which can impart desirable lipophilic properties, with the reactive azide handle makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Research Findings on Farnesyl Azide Analogue Synthesis
| Starting Material | Reaction Sequence | Product | Key Transformations | Reference |
| Resin-bound (E)-3-methylhept-2-en-6-yn-1-ol | 1. Hünig's base, Benzyl bromide derivatives 2. Cu(I)-catalyzed azide-alkyne cycloaddition with in situ generated benzyl azides | Farnesol analogues with triazole-substituted aromatic rings | Solid-phase synthesis, Click chemistry | researchgate.net |
| 6-azido-6-deoxycellulose derivative | 1. Triphenylphosphine, Carbon disulfide | 6-isothiocyanato-6-deoxycellulose derivative | Tandem Staudinger/aza-Wittig reaction | nih.gov |
| Azido aldehydes and homophthalic anhydrides | One-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction | Polycyclic lactams | Multicomponent reaction, Tandem sequence | mdpi.com |
Applications in Advanced Chemical Biology and Enzymology Research
Mechanistic Investigations of Protein Prenylation and Isoprenoid Biosynthesis Pathways
Protein prenylation is a post-translational modification essential for the proper localization and function of many signaling proteins. glpbio.cn Farnesyl alcohol azide (B81097) has become an invaluable tool for dissecting the mechanisms of this process.
Farnesyl alcohol azide serves as a substrate analog for farnesyltransferase (FTase), the key enzyme responsible for attaching farnesyl groups to proteins. nih.govpnas.org It mimics the natural substrate, farnesyl pyrophosphate (FPP), and is efficiently transferred by FTase to target proteins containing a C-terminal CaaX motif. nih.govresearchgate.net Once incorporated, the azide group allows for the chemoselective ligation of reporter tags via reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This "tagging-via-substrate" (TAS) approach enables the detection and proteomic analysis of farnesylated proteins. nih.govpnas.org
Studies have shown that while this compound itself is a good substrate, the efficiency of transfer can be influenced by modifications to the FPP analog structure. For instance, bulkier azide-modified FPP analogues can exhibit reduced transfer efficiency due to steric hindrance within the FTase active site. The lipophilic nature of the farnesyl chain enhances its solubility in membranes, facilitating interactions with membrane-associated proteins and influencing reaction kinetics. scbt.com
By acting as a surrogate for the natural substrate, this compound and its derivatives help researchers probe the substrate specificity and catalytic mechanisms of FTase and other prenyltransferases. nih.govresearchgate.net The ability to metabolically label proteins with this analog in living cells has provided significant insights into the range of proteins targeted by farnesylation. nih.govpnas.org
The enzymatic reaction involves the transfer of the farnesyl group from FPP to a cysteine residue within the target protein. researchgate.net Molecular dynamics simulations have suggested that post-translational modifications of FTase itself, such as phosphorylation, can modulate the catalytic site and enhance the reaction rate by stabilizing the substrate and facilitating product release. nih.gov The use of this compound in conjunction with kinetic studies and structural analysis continues to refine our understanding of the intricate mechanisms governing prenyltransferase activity. nih.gov
Farnesylation is a critical determinant of protein localization, often directing proteins to cellular membranes where they can interact with other proteins and lipids to initiate signaling cascades. The long hydrocarbon chain of this compound enhances its lipophilicity, allowing it to effectively probe these interactions. scbt.com
Once a protein is tagged using this compound and a subsequent click reaction, researchers can employ various techniques to study its interactions. For example, the tagged protein can be isolated along with its binding partners for identification by mass spectrometry. This approach has been instrumental in identifying new farnesylated proteins and their roles in cellular pathways. pnas.org The structural flexibility of the farnesyl group allows for diverse conformations, which can influence the kinetics and selectivity of protein-lipid and protein-protein interactions. scbt.com
Development of Bioactive Probes for Studying Cellular Pathways and Dynamics
The unique properties of this compound have led to its use in the development of sophisticated bioactive probes for real-time monitoring of cellular events. scbt.comcaymanchem.com These probes are designed to be minimally disruptive to the biological system while providing a powerful means of visualization and analysis. nih.gov
A significant application of this compound is in the creation of fluorescently-tagged farnesyl analogs for cellular imaging. thermofisher.comthermofisher.com After metabolic incorporation of the azide-containing analog into proteins, a fluorescent dye functionalized with an alkyne can be attached via a click reaction. nih.gov This allows for the direct visualization of farnesylated proteins within fixed or living cells using fluorescence microscopy. neb.com
This technique provides high spatial and temporal resolution, enabling researchers to track the localization and dynamics of farnesylated proteins in response to various stimuli. mdpi.com The development of a range of fluorescent probes with different spectral properties allows for multicolor imaging, facilitating the study of co-localization with other cellular components. neb.commdpi.com
In addition to fluorescent tags, this compound can be coupled with affinity tags, such as biotin (B1667282), to create powerful probes for proteomic analysis. caymanchem.comnih.gov This approach, often referred to as affinity-based protein profiling (ABPP), allows for the enrichment and identification of farnesylated proteins from complex cellular lysates. researchgate.netmdpi.com
The process involves metabolically labeling proteins with this compound, followed by a click reaction with an alkyne-biotin conjugate. nih.gov The biotinylated proteins can then be selectively captured using streptavidin-coated beads. pnas.org The enriched proteins are subsequently identified and quantified by mass spectrometry, providing a global view of the farnesylated proteome and how it changes under different conditions. caymanchem.compnas.org This has been crucial for identifying novel targets of farnesylation and for validating the efficacy of farnesyltransferase inhibitors. pnas.org
Photoaffinity Labeling Strategies for Direct Molecular Interaction Mapping
While this compound itself is not photoreactive, its azide functional group is a key component in advanced, multi-functional probes designed for photoaffinity labeling (PAL). PAL is a powerful technique used to convert non-covalent molecular interactions into covalent bonds upon exposure to light, thereby capturing transient or low-affinity binding partners for identification. acs.orgresearchgate.net
In the context of farnesylation, researchers have synthesized sophisticated farnesyl pyrophosphate (FPP) analogues that incorporate three key elements into a single molecule:
A farnesyl-like scaffold that is recognized and transferred by protein farnesyltransferase (FTase). nih.govacs.org
A photoreactive group, such as a benzophenone, diazirine, or aryl azide, which can be activated by UV light to form a covalent cross-link with interacting amino acid residues. acs.orgresearchgate.netnih.gov
A bioorthogonal handle, typically an azide or an alkyne, for downstream detection and enrichment via click chemistry. biorxiv.orgrsc.org
This trifunctional design allows for a sequential experimental workflow. First, the probe is enzymatically attached to a protein of interest or used to probe the active site of an enzyme like FTase. nih.govacs.org Upon UV irradiation, the photoreactive moiety covalently cross-links to its direct binding partner. Finally, the azide or alkyne handle is used to attach a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. nih.gov For instance, FPP analogues containing a perfluorophenyl azide group have been developed; this group serves as the photoreactive element, and these probes were shown to be efficiently transferred by FTase and to photoinactivate the enzyme, demonstrating their utility in mapping the enzyme's active site. nih.gov Similarly, diazirine-containing isoprenoid probes have proven to be highly efficient photolabeling agents for studying enzymes involved in protein prenylation processing. acs.org These strategies enable the direct mapping of molecular interactions between farnesylated proteins and their binding partners or between FPP analogues and the enzymes that process them.
Activity-Based Protein Profiling (ABPP) Methodologies Utilizing this compound
Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy that utilizes active site-directed probes to assess the functional state of entire enzyme families in complex biological samples. nih.gov this compound is employed in a specific subset of ABPP known as "tagging-via-substrate," which profiles the activity of protein farnesyltransferase (FTase) by leveraging its catalytic action. nih.gov
The methodology involves several key steps:
Metabolic Labeling: Cells or organisms are incubated with this compound. To enhance incorporation, the endogenous synthesis of the natural substrate, FPP, is often suppressed using statins like lovastatin. nih.gov
Enzymatic Incorporation: Cellular FTase recognizes the azide-modified substrate and covalently attaches the azido-farnesyl group to the C-terminal CaaX box of target proteins. nih.gov This step is activity-dependent; only active FTase will catalyze the modification.
Lysis and Bioorthogonal Ligation: The cells are lysed, and the proteome is harvested. The azide-tagged proteins are then selectively derivatized using a "click" reaction. An alkyne-containing reporter tag, such as alkyne-biotin (for affinity purification) or an alkyne-fluorophore (for in-gel fluorescence), is covalently attached to the azido-farnesyl group. nih.gov
Analysis: The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning or enriched using streptavidin beads for identification and quantification by mass spectrometry. nih.gov
This approach allows for a global snapshot of FTase activity and its protein substrates within a native biological context. A seminal study utilizing an azido-farnesyl substrate successfully identified a range of known and novel farnesylated proteins in COS-1 cells, demonstrating the power of this technique to enrich and characterize a specific sub-proteome. nih.gov
Table 1: Representative proteins identified in COS-1 cells using a tagging-via-substrate approach with an azido-farnesyl analog, followed by Staudinger ligation and mass spectrometry. This table highlights both the validation of the method on known targets and its power for discovering new ones. Data adapted from Kho et al., PNAS, 2004. nih.gov
Contributions to Understanding Post-Translational Modification Dynamics Beyond Farnesylation
The application of this compound extends beyond the simple identification of farnesylated proteins, contributing significantly to our understanding of the broader dynamics of PTMs and their interplay, a phenomenon known as PTM crosstalk. caymanchem.com
A primary application is in dissecting the specificity between farnesylation and geranylgeranylation, the two major forms of protein prenylation. caymanchem.com While both pathways modify a C-terminal cysteine, they are catalyzed by distinct enzymes (FTase and GGTase, respectively). By using both this compound and geranylgeranyl alcohol azide in parallel experiments, researchers can selectively label the substrates of each pathway. nih.gov Comparative analysis reveals which proteins are exclusively farnesylated, which are exclusively geranylgeranylated, and which may be substrates for both. For example, studies have shown that this compound does not efficiently label known geranylgeranylated proteins like Rap1, confirming the probe's specificity and its utility in distinguishing between the two prenylomes. researchgate.net
Furthermore, this compound enables the study of how farnesylation coordinates with other, entirely different PTMs. Many proteins undergo a sequence of modifications, where one PTM is a prerequisite for another. For example, farnesylation is often required to anchor a protein to a membrane where it can then be modified by palmitoylation. caymanchem.com By using a dual-labeling strategy, the relationship between these events can be explored directly. In such experiments, cells are co-incubated with this compound and an azide or alkyne version of another PTM precursor, such as palmitic acid azide or an alkyne-tagged sugar for glycosylation studies. pubcompare.ai This allows for the simultaneous tracking of two different PTMs on a global or protein-specific level, providing insights into the sequence and interdependence of the modifications that govern a protein's function and localization.
Table 2: Examples of dual-labeling strategies employing this compound to investigate PTM dynamics and crosstalk. These experiments allow for the simultaneous monitoring of multiple biological pathways. Data based on methodologies described in scientific literature. pubcompare.ai
Advanced Analytical and Spectroscopic Characterization Methods for Farnesyl Alcohol Azide Conjugates
High-Resolution Mass Spectrometry for Molecular Identification and Stoichiometry of Conjugates
High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of farnesyl alcohol azide (B81097) conjugates, providing precise mass measurements that facilitate the identification of modified proteins and the determination of conjugation stoichiometry.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules like proteins. In the context of farnesyl alcohol azide, it can be used to confirm the successful modification of peptides and proteins. For instance, in vitro enzymatic reactions using farnesyltransferase and an azide-containing farnesyl pyrophosphate analog (FPP-azide) on a target peptide can be monitored by MALDI-TOF MS. nih.gov The resulting mass spectrum would show a mass increase corresponding to the addition of the azido-farnesyl group, confirming that the analog is a substrate for the enzyme. nih.gov
Table 1: Representative MALDI-TOF MS Data for Peptide Farnesylation
| Analyte | Expected m/z | Observed m/z | Mass Shift (Da) | Interpretation |
| Unmodified Peptide (e.g., RC peptide) | 944.2 | 944.2 | - | Starting material |
| F-azide-modified Peptide | 1189.6 | 1189.6 | +245.4 | Successful farnesylation with azido-farnesyl group |
This table is illustrative and based on the principle of mass shift detection in MALDI-TOF MS experiments as described in the literature. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and quantifying farnesylated proteins from complex biological samples. nih.gov In a typical workflow, cells are metabolically labeled with this compound. pnas.orgacs.org The azide-tagged proteins are then conjugated to a biotin-alkyne probe via click chemistry. researchgate.net These biotinylated proteins can be enriched using streptavidin-coated beads. nih.gov Following enrichment, the proteins are digested into peptides, which are then separated by nano-HPLC and analyzed by tandem mass spectrometry. nih.gov The MS/MS data is used to search protein sequence databases to identify the farnesylated proteins. nih.govnih.gov This approach has been successfully used to identify numerous known and novel farnesylated proteins. nih.govnih.gov
Quantitative proteomic strategies can also be integrated to study changes in protein farnesylation in response to stimuli or inhibitors. nih.govnih.gov For example, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with this compound labeling to quantify changes in the farnesylated proteome.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ligated Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the detailed structural analysis of the products resulting from the ligation of this compound. While full NMR characterization of large protein conjugates is complex, NMR is invaluable for confirming the structure of smaller molecule conjugates and for verifying the formation of the triazole ring, the hallmark of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. rsc.org
For example, the reaction of this compound with a model alkyne can be monitored by ¹H NMR. The disappearance of the signals corresponding to the azide and alkyne starting materials and the appearance of a new signal for the triazole proton would confirm the reaction's success. rsc.org The chemical shift of the triazole proton provides information about the regiochemistry of the cycloaddition.
Table 2: Illustrative ¹H NMR Chemical Shifts for Triazole Formation
| Proton | Starting Material (ppm) | Product (ppm) |
| Azide-adjacent proton (e.g., -CH₂-N₃) | ~3.5 | Shifted upon reaction |
| Alkyne proton (terminal) | ~2.5-3.0 | Disappears |
| Triazole proton | - | ~7.5-8.0 |
Note: The exact chemical shifts are dependent on the specific molecular structure and solvent.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Azide Bond Analysis and Reaction Monitoring
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that are particularly useful for detecting the azide functional group and monitoring its conversion during a click reaction. The azide group (–N₃) has a strong and characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the infrared spectrum, typically around 2100-2130 cm⁻¹. researchgate.netoptica.orgcas.cz
The progress of a click reaction can be monitored by observing the decrease in the intensity of the azide peak over time. researchgate.net This provides a straightforward method to assess reaction kinetics and completion. While the azide stretch is prominent in FTIR, Raman spectroscopy can also be used to detect this bond.
Table 3: Characteristic Vibrational Frequencies for Azide Group
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Asymmetric stretch (N=N=N) | 2100 - 2130 | FTIR, Raman |
| Symmetric stretch | ~1250 | FTIR, Raman |
Source: Data compiled from spectroscopic studies of organic azides. optica.orgcas.cz
Advanced Chromatographic Separations (e.g., HPLC, SFC) for Purification and Analysis of Complex Mixtures
Advanced chromatographic techniques are crucial for the purification and analysis of this compound and its conjugates. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative-scale separations of isoprenoid derivatives and their bioconjugates. creative-proteomics.comnih.govosti.gov Reversed-phase HPLC, which separates molecules based on hydrophobicity, is particularly effective for purifying this compound and its reaction products from complex mixtures. researchgate.net The purity of the synthesized this compound can be assessed by HPLC, with commercial sources often reporting purities of ≥95%. biomol.com
Supercritical Fluid Chromatography (SFC) presents an alternative to HPLC, often providing faster separations and using less organic solvent. Given the non-polar nature of the farnesyl group, SFC could be a valuable technique for the analysis and purification of these compounds.
The choice of chromatographic method depends on the specific properties of the conjugate and the complexity of the mixture. For instance, the separation of different isoprenoid-modified proteins or peptides may require specialized columns and gradient elution methods. researchgate.netnih.gov
Microscopic Techniques (e.g., Fluorescence Microscopy, Confocal Microscopy) for Visualizing Bioconjugates in Cellular Contexts
Fluorescence and confocal microscopy are powerful tools for visualizing the subcellular localization of proteins that have been tagged using this compound. nih.gov In this application, cells are first metabolically labeled with this compound. acs.orgnih.gov Following fixation and permeabilization, a fluorescent probe containing an alkyne group is attached to the azide-modified proteins via a click reaction. thermofisher.com
This allows for the direct visualization of the farnesylated proteome within the cell. nih.gov Confocal microscopy, in particular, provides high-resolution optical sections, enabling the precise localization of the fluorescent signal to specific organelles or cellular compartments, such as the plasma membrane or the endoplasmic reticulum, where farnesylated proteins are known to reside. nih.govcreative-proteomics.com Competition experiments, where cells are co-incubated with this compound and an excess of natural farnesol (B120207) or a farnesyltransferase inhibitor, can be used to confirm the specificity of the labeling. nih.gov
Table 4: Common Fluorophores for Visualizing this compound Conjugates
| Fluorophore (Alkyne-derivatized) | Excitation Max (nm) | Emission Max (nm) | Common Application |
| Alexa Fluor 488 Alkyne | ~495 | ~519 | Fluorescence Microscopy |
| Tetramethylrhodamine (TAMRA) Alkyne | ~555 | ~580 | In-gel fluorescence, Microscopy |
| Biotin-Alkyne (followed by fluorescent streptavidin) | Varies with fluorophore | Varies with fluorophore | Microscopy, Western Blotting |
This table provides examples of commonly used fluorescent probes for click chemistry applications. thermofisher.com
Computational and Theoretical Studies on Farnesyl Alcohol Azide Reactivity and Interactions
Quantum Chemical Calculations of Azide (B81097) Reactivity and Electronic Properties within Farnesyl Scaffolds
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity and electronic nature of the azide group as part of the farnesyl scaffold. nih.gov These calculations can elucidate how the isoprenoid chain influences the azide's properties and its participation in various chemical transformations.
The azide group is known for its unique electronic structure, which can be precisely characterized by computational methods. Key properties such as orbital energies (HOMO/LUMO), charge distribution, and molecular electrostatic potential can be calculated. acs.org These parameters are crucial for predicting the azide's reactivity in reactions like 1,3-dipolar cycloadditions, which are fundamental to its use in "click chemistry." nih.govnih.gov For instance, DFT calculations can predict whether a cycloaddition reaction with a given alkyne or strained alkene is likely to be favorable by calculating the activation barriers. nih.govnih.gov
Furthermore, quantum chemical calculations can model the electronic and structural dynamics of the farnesyl scaffold itself. The long, flexible isoprenoid chain can adopt numerous conformations, and computational studies on related molecules like farnesyl diphosphate (B83284) (FPP) have shown that its conformation is critical for binding to enzymes like farnesyltransferase. nih.govnih.gov By calculating the relative energies of different conformers of farnesyl alcohol azide, researchers can predict the most stable arrangements and understand how the molecule might present itself to an enzyme's active site. Allylic azides, such as the structural isomers of farnesyl azide, are known to undergo dynamic rearrangements, and quantum calculations can model the transition states and equilibrium of these processes. researchgate.netnih.gov
| Calculated Property | Typical Method | Insights Gained for this compound |
| Molecular Orbitals (HOMO/LUMO) | DFT (e.g., B3LYP/6-31G*) | Predicts reactivity in cycloaddition reactions (e.g., with alkynes). acs.org |
| Partial Atomic Charges | Natural Bond Orbital (NBO) Analysis | Reveals the electrophilic/nucleophilic nature of the azide nitrogens. researchgate.net |
| Molecular Electrostatic Potential | DFT | Maps regions of positive and negative potential, guiding understanding of non-covalent interactions. researchgate.net |
| Vibrational Frequencies | DFT Frequency Calculation | Predicts the infrared spectrum; confirms stationary points on the potential energy surface. researchgate.net |
| Conformational Energies | Geometry Optimization/Energy Scan | Determines the relative stability of different farnesyl chain conformations. nih.gov |
Molecular Dynamics Simulations of Farnesylated Proteins and Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of this compound when it is attached to a protein or interacting with one. These simulations model the movements of atoms over time, offering a detailed view of conformational changes, binding events, and the influence of the cellular environment. univ-tlemcen.dzpnas.org
Once this compound is metabolically incorporated into a protein, it serves as a farnesyl group mimic. MD simulations are particularly powerful for studying how this modified post-translational modification affects the protein's structure and dynamics. For farnesylated proteins like Ras, the lipid anchor is crucial for its association with the cell membrane. nih.govcancer.gov MD simulations can model the farnesylated protein embedded in a lipid bilayer, revealing how the azide-terminated tail interacts with different lipid types and how it influences the protein's orientation and diffusion at the membrane surface. nih.govosti.gov These simulations can help determine if the azide modification alters the protein's localization or its ability to form functional signaling complexes.
Simulations can also be used to study the non-covalent binding of this compound (or its diphosphate form) to the active site of enzymes like protein farnesyltransferase (FTase). nih.gov By placing the ligand within the enzyme's binding pocket in a simulated aqueous environment, MD can reveal the key amino acid residues involved in recognition, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding. nih.govnih.gov This information is vital for understanding why this compound is or is not a good substrate for a particular enzyme.
| Simulation Type | System Modeled | Key Questions Addressed |
| Protein-Membrane Simulation | Azide-farnesylated protein (e.g., Ras) in a lipid bilayer | How does the azide group affect membrane anchoring? Does it alter protein orientation or interaction with signaling partners? nih.gov |
| Protein-Ligand Binding | This compound diphosphate in farnesyltransferase | What are the key binding interactions? How stable is the complex? What conformational changes occur upon binding? nih.gov |
| Free Ligand in Solution | This compound in water | What are the dominant solution-phase conformations of the molecule? nih.gov |
Docking and Virtual Screening Approaches for Identifying Novel Enzyme Interactors or Substrates
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking can be used to model its interaction with the active sites of enzymes that process farnesyl pyrophosphate (FPP), such as protein farnesyltransferase (FTase) or farnesyl pyrophosphate synthase (FPPS). univ-tlemcen.dzresearchgate.net
In a typical docking study, the three-dimensional structure of the target enzyme is obtained from crystallographic data. The this compound molecule (often in its diphosphorylated, FPP-analog form) is then computationally placed into the active site in many different possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the highest-scoring poses are analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. nih.govresearchgate.net This can explain, for example, how the enzyme accommodates the terminal azide group and whether it binds in a conformation suitable for subsequent catalytic reaction.
Building on this, virtual screening uses docking to rapidly evaluate a large library of different molecules for their potential to bind to a target enzyme. nih.gov A library of derivatives of this compound, with modifications to the isoprenoid chain or the alcohol moiety, could be computationally screened against an enzyme like FTase. This process would identify which analogs are predicted to bind most strongly, thereby prioritizing a smaller number of promising candidates for chemical synthesis and experimental testing. This approach accelerates the discovery of novel probes or potential inhibitors. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Probe Design
Cheminformatics applies computational methods to analyze and manage large sets of chemical data. In the context of this compound, cheminformatics tools can be used to calculate a wide range of molecular descriptors for a series of related analogs. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity (logP), and electronic features.
These descriptors form the basis for Quantitative Structure-Activity Relationship (QSAR) studies. QSAR is a modeling technique that aims to find a mathematical relationship between the structural properties of a set of molecules and their biological activity. nih.govmdpi.com For instance, if a series of this compound analogs were synthesized and tested for their efficiency as substrates for FTase, a QSAR model could be built. The model would correlate the calculated molecular descriptors with the experimentally measured reaction rates.
The resulting QSAR equation can provide valuable insights into which molecular properties are most important for activity. nih.gov For example, the model might reveal that a certain level of hydrophobicity or a specific spatial arrangement of atoms is crucial for efficient enzymatic processing. This knowledge allows for the rational design of new probes. nih.govrsc.orgnih.gov Instead of relying on trial and error, chemists can use the QSAR model to predict the activity of new, unsynthesized analogs, focusing their efforts on designing molecules with optimized properties for use in bioorthogonal labeling experiments. nih.govbiorxiv.org
Prediction of Reaction Pathways and Transition States for Azide Transformations
A primary application of this compound is in bioorthogonal chemistry, where the azide group reacts selectively with a partner molecule, such as an alkyne in a [3+2] cycloaddition (click chemistry) or a phosphine (B1218219) in a Staudinger ligation. ysu.amnih.gov Computational chemistry is exceptionally well-suited to predict the detailed mechanisms, reaction rates, and outcomes of these transformations. nih.govnih.gov
By calculating the potential energy surface for a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating the geometry and energy of the transition state—the highest energy point along the reaction coordinate. rsc.org The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate. This allows for the in silico prediction of how quickly a given bioorthogonal reaction involving this compound will proceed. nih.govacs.org
For reactions like the azide-alkyne cycloaddition, which can produce different regioisomers, transition state calculations can predict which isomer will be preferentially formed by comparing the activation energies of the competing pathways. nih.govscispace.com Theoretical models like the Distortion/Interaction model can further deconstruct the activation barrier into the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between them, providing deeper mechanistic insight. acs.org Similarly, the complex, multi-step mechanism of the Staudinger ligation can be mapped out computationally, identifying key intermediates and rate-determining steps. raineslab.comnih.gov These predictive capabilities are crucial for optimizing existing bioorthogonal reactions and for designing new, faster, and more selective chemical probes. nih.govacs.org
Emerging Research Frontiers and Future Perspectives in Farnesyl Alcohol Azide Research
Integration with Advanced Bioorthogonal Chemistry Platforms and Multi-Component Systems
The utility of farnesyl alcohol azide (B81097) is fundamentally linked to its azide group, a cornerstone of bioorthogonal chemistry. nih.govscbt.com Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comrsc.orgescholarship.org The azide group is small, stable, and generally non-reactive with biological molecules, making it an ideal chemical reporter for use in complex cellular environments. nih.govescholarship.org
Farnesyl alcohol azide is primarily used in conjunction with two major azide-based bioorthogonal reactions:
Staudinger Ligation: An early and foundational bioorthogonal reaction, the Staudinger ligation occurs between an azide and a specialized phosphine (B1218219), like triphenylphosphine (B44618). nih.govmdpi.com This reaction forms a stable amide bond under physiological conditions without the need for a catalyst. nih.govmdpi.com Its selectivity stems from the fact that both azides and phosphines are largely absent from biological systems. nih.gov A "tagging-via-substrate" (TAS) approach utilizes this compound for metabolic labeling, followed by Staudinger ligation with a phosphine probe (e.g., one carrying a biotin (B1667282) tag) for detection and purification of farnesylated proteins. nih.govpnas.org
Azide-Alkyne Cycloadditions: This category of "click chemistry" involves the reaction of an azide with an alkyne to form a stable triazole ring. pcbiochemres.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is widely used for bioconjugation. pcbiochemres.com However, the potential toxicity of the copper catalyst can be a limitation for studies in living organisms. pcbiochemres.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC was developed. nih.govpcbiochemres.com This reaction uses a strained, cyclic alkyne (like cyclooctyne) that reacts rapidly with azides without a catalyst, making it highly compatible with living systems. nih.govpcbiochemres.com
The compatibility of these reactions allows for the integration of this compound into multi-component labeling systems. nih.gov Because different bioorthogonal reactions can be mutually orthogonal (i.e., they don't interfere with each other), researchers can use this compound alongside other probes with different reactive handles. nih.govnih.gov For example, a system could simultaneously use SPAAC to label farnesylated proteins and an inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) to label another biomolecule, enabling the study of multiple cellular components in parallel. nih.govbiorxiv.org This modularity is crucial for dissecting complex biological networks where multiple types of molecules and modifications interact. biorxiv.orgmdpi.com
| Bioorthogonal Reaction | Key Features | Application with this compound |
| Staudinger Ligation | Reaction between an azide and a phosphine; No catalyst required. nih.govmdpi.com | Used in "tagging-via-substrate" (TAS) proteomics to ligate biotinylated phosphine probes to azide-labeled farnesylated proteins for purification and identification. nih.govpnas.org |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide; High efficiency. pcbiochemres.com | Allows for the attachment of alkyne-functionalized reporters (e.g., fluorophores) to farnesylated proteins that have been metabolically labeled with this compound. thermofisher.comthermofisher.com |
| SPAAC | Reaction between an azide and a strained alkyne (e.g., cyclooctyne); Copper-free and highly biocompatible. nih.govpcbiochemres.com | Enables live-cell imaging and tracking of farnesylated proteins by reacting the incorporated azide with a strained-alkyne-linked fluorescent probe. nih.gov |
| Multi-Component Systems | Use of multiple, mutually orthogonal bioorthogonal reactions simultaneously. nih.govnih.gov | Allows for the simultaneous labeling of farnesylated proteins (via the azide) and other biomolecules (e.g., glycans, other lipids) using distinct chemical handles and reactions. nih.govbiorxiv.org |
Development of Multifunctional Probes for Multiplexed Assays and Systems Chemical Biology
Systems chemical biology aims to understand the complex interactions of molecules within a biological system. A key challenge is the ability to observe and measure multiple components simultaneously. This compound serves as a foundational tool for developing multifunctional probes used in multiplexed assays, which allow for the parallel analysis of several targets. nih.govresearchgate.net
The principle involves using the azide handle on farnesylated proteins to attach a variety of reporter tags. By using probes with distinct and readable signals, multiple biological processes or protein states can be monitored at once. acs.org For example, in mass cytometry, probes tagged with stable lanthanide isotopes can be used. researchgate.net By creating a panel of this compound-derived probes, each linked to a different metal isotope via click chemistry, it would be theoretically possible to quantify multiple farnesylated proteins or their interactions in single cells with high dimensionality. researchgate.net
Similarly, fluorescent probes with different emission spectra can be attached to azide-labeled proteins. acs.orgcaymanchem.com This allows for multiplexed fluorescence imaging or flow cytometry, where different colors correspond to different labeled proteins or cellular events. nih.govacs.org This approach has been demonstrated in the development of high-throughput screening assays to identify chemical probes that affect specific metabolic pathways. nih.gov The combination of biosensors and multiplexed analysis provides a powerful platform for discovering how small molecules perturb cellular systems. nih.gov
The development of modular probes, where different functional units (e.g., a bioorthogonal handle, an affinity tag, a fluorophore) can be easily combined, enhances the flexibility of this approach. biorxiv.org this compound provides the initial metabolic tag, which can then be derivatized with a custom-built multifunctional probe to suit the specific needs of a systems-level experiment. biorxiv.org
| Assay Type | Principle | Relevance to this compound |
| Multiplexed Flow Cytometry | Cells are labeled with multiple fluorescent probes with distinct emission spectra and analyzed individually as they pass through a laser. nih.gov | Azide-labeled farnesylated proteins can be conjugated to one color of fluorophore, while other cellular targets are labeled with different colors, allowing for correlation studies. nih.govacs.org |
| Multiplexed Mass Cytometry (CyTOF) | Probes are tagged with stable heavy metal isotopes instead of fluorophores, allowing for over 40 parameters to be measured simultaneously with minimal signal overlap. researchgate.net | This compound enables tagging of the farnesylome, which can then be "clicked" to lanthanide-isotope probes for highly multiplexed analysis of prenylated protein networks. researchgate.net |
| Multiplexed Imaging | Using multiple fluorescent labels to visualize the spatial organization and co-localization of different molecules within a cell or tissue. acs.org | Allows for visualizing the subcellular location of specific farnesylated proteins (tagged via this compound) in relation to other organelles or proteins labeled with different probes. |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries to identify molecules that modulate a specific biological process. nih.gov | Multiplexed assays using this compound-based probes can be used in HTS to find inhibitors of protein farnesylation or to identify drugs that affect the localization of farnesylated proteins. nih.gov |
Applications in Synthetic Biology and Metabolic Engineering for Isoprenoid Pathway Manipulation
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. mdpi.com this compound and its analogs are valuable tools for probing and manipulating the isoprenoid biosynthetic pathway, which is responsible for producing farnesyl pyrophosphate (FPP) and other essential molecules. pnas.orgacs.org
By introducing this compound into cells, researchers can hijack the protein prenylation machinery. acs.org The exogenous azide-containing alcohol is taken up by cells and converted into the corresponding diphosphate (B83284), which then competes with the endogenous FPP for binding to protein farnesyltransferase (FTase). acs.orgacs.org This allows for the specific labeling of the "farnesylome" (the subset of proteins that are farnesylated). pnas.org This metabolic labeling strategy is a powerful way to identify new farnesylated proteins and to study how the farnesylome changes in response to different stimuli or in disease states. pnas.org A 2004 study using this "tagging-via-substrate" approach successfully identified 18 farnesylated proteins, including some with novel farnesylation motifs. pnas.org
Furthermore, this technique can be used to assess the functional consequences of modifying the isoprenoid pathway. For instance, studies have shown that proteins modified with farnesyl azide retain their biological functions, such as promoting membrane association and activating signaling pathways. pnas.org This validates the use of these probes as minimally perturbative tools for studying protein function. pnas.org
In the context of metabolic engineering, these probes can be used to monitor the efficiency of engineered pathways. For example, if a microbial system like E. coli is engineered to overproduce a specific isoprenoid-derived compound, azide or alkyne-labeled isoprenoid analogs can be used to trace the metabolic flux and identify bottlenecks in the synthetic pathway. mdpi.comnih.gov This provides crucial diagnostic information for optimizing the production of valuable chemicals like pharmaceuticals and biofuels. mdpi.com
| Study Focus | Organism/Cell Type | Key Findings Related to Isoprenoid Pathway |
| Proteomic Identification of Farnesylated Proteins | COS-1 cells | Metabolic labeling with this compound and subsequent purification identified 18 farnesylated proteins, including known proteins like Ras and lamin B, and proteins with novel motifs, demonstrating the utility for exploring the farnesylome. pnas.org |
| Functional Analysis of Azide-Modified Proteins | Various cell lines | Proteins modified with farnesyl-azide were shown to maintain biological functions, such as proper membrane association and signaling, validating the probe as a functional surrogate for the natural isoprenoid. pnas.org |
| In Vitro Substrate Efficiency | Recombinant farnesyltransferase | Azido-farnesyl diphosphate (FPP-azide) was confirmed to be an efficient substrate for FTase in vitro, enabling the enzymatic modification of peptides containing the CAAX-box motif. pnas.org |
| Metabolic Engineering of E. coli | Escherichia coli | While not using this compound directly for manipulation, studies engineering E. coli to produce Z,Z-farnesol highlight the methods used to manipulate isoprenoid pathways, for which azide probes serve as analytical tools. mdpi.comnih.gov |
Contribution to the Understanding of Post-Translational Modifications and their Functional Roles in Health and Disease Mechanisms (Excluding Clinical Human Trial Data)
Post-translational modifications (PTMs) dramatically expand the functional diversity of the proteome, modulating protein activity, localization, and interactions. bohrium.comnih.gov Farnesylation is a PTM crucial for the function of many signaling proteins, and its misregulation is implicated in various diseases. bohrium.comcaymanchem.com this compound has become an indispensable tool for studying farnesylation and its functional consequences. caymanchem.com
By enabling the specific labeling and identification of farnesylated proteins, this compound helps to build a comprehensive catalog of the farnesylome. pnas.org This is the first step toward understanding the global impact of this PTM. Chemical proteomics strategies using probes like this compound are often more sensitive than traditional methods and can help identify low-abundance PTMs that might otherwise be missed. frontiersin.org
Once farnesylated proteins are labeled, they can be used as "bait" to uncover PTM-associated protein-protein interactions (PPIs). nih.gov For example, an azide-labeled farnesylated protein can be captured along with its binding partners, which can then be identified by mass spectrometry. nih.gov This helps to elucidate the downstream signaling pathways that are triggered by farnesylation.
The ability to visualize farnesylated proteins in cells provides spatial and temporal information about their function. nih.gov Researchers can track the movement of a farnesylated protein to the cell membrane or observe how its localization changes when a signaling pathway is activated or inhibited. This is crucial for understanding how farnesylation controls protein function in real time. nih.gov For instance, tools have been developed to monitor the activity of farnesyltransferase (FTase) in cells and to detect proteins modified by farnesyl analogs, providing a rapid method for assessing the status of protein farnesylation. acs.orgnih.gov
These chemical biology tools complement genetic approaches, such as mutagenesis, by allowing for gain-of-function studies and the investigation of PTMs in their native cellular context. acs.org By providing a means to directly observe and manipulate farnesylated proteins, this compound and related probes are significantly advancing our understanding of the fundamental roles of PTMs in cellular health and the mechanisms that go awry in disease. frontiersin.orgacs.org
Q & A
Q. How is Farnesyl Alcohol Azide synthesized and utilized for metabolic labeling of isoprenylated proteins?
this compound is synthesized by introducing an azide group at the ω-terminus of farnesol via enzymatic or chemical modification. In metabolic labeling, it is incorporated into proteins via protein farnesyltransferase (FPTase), which catalyzes the transfer of the farnesyl group from farnesyl diphosphate (FDP) to target proteins. The azide group enables subsequent bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for fluorescent tagging or affinity purification . Key steps include:
- Enzymatic incorporation : Incubate cells with this compound (10–50 µM) for 24–48 hours to allow metabolic uptake .
- Click chemistry : React labeled proteins with alkyne-functionalized probes (e.g., fluorescent dyes, biotin) under Cu(I)-catalyzed conditions .
Q. What analytical techniques are recommended for detecting this compound-labeled proteins?
- Fluorescence microscopy : Use alkyne-modified fluorophores (e.g., Alexa Fluor 488) post-click reaction for visualization .
- Western blotting : Employ streptavidin-HRP conjugates after biotin-alkyne tagging .
- Mass spectrometry : Perform proteomic analysis to identify labeled proteins via azide-specific enrichment strategies .
- Critical validation includes negative controls (e.g., FPTase inhibitors like manumycin A) to confirm specificity .
Q. How does this compound compare to other isoprenoid analogs (e.g., geranylgeranyl azide) in labeling efficiency?
this compound preferentially labels proteins with a C-terminal "CAAX" motif (e.g., Ras family proteins), while geranylgeranyl analogs target larger prenyl groups. Efficiency depends on:
- Substrate specificity of FPTase : Farnesyl azide exhibits higher affinity for FPTase over geranylgeranyltransferases .
- Cell permeability : this compound’s hydrophobicity enhances cellular uptake compared to bulkier analogs .
Advanced Research Questions
Q. How can researchers address discrepancies in labeling efficiency across cell lines or experimental conditions?
Discrepancies often arise from:
- FPTase expression levels : Quantify FPTase activity via fluorometric assays (e.g., using dansyl-GCVLS substrate) .
- Competitive inhibition by endogenous isoprenoids : Optimize this compound concentration (10–100 µM) and incubation time (24–72 hours) to outcompete natural FDP .
- Cellular efflux mechanisms : Use efflux pump inhibitors (e.g., verapamil) in resistant cell lines . Statistical validation via triplicate experiments and normalization to housekeeping proteins is critical .
Q. What strategies improve the solubility and stability of this compound in aqueous cell culture media?
- Solubilization : Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent aggregation .
- Stability : Store aliquots at ≤−80°C; avoid freeze-thaw cycles.
- Delivery enhancers : Use cyclodextrins or lipid-based carriers to improve bioavailability in serum-containing media .
Q. How can researchers validate the specificity of this compound labeling in complex proteomes?
- Competitive inhibition assays : Co-treat with excess unmodified farnesol to block FPTase activity .
- CRISPR/Cas9 knockout : Generate FPTase-deficient cell lines to confirm labeling dependency .
- Cross-validation : Compare results with orthogonal methods (e.g., radiolabeled farnesyl pyrophosphate) .
Methodological and Data Analysis Considerations
Q. What are the limitations of this compound in studying dynamic protein prenylation?
- Time resolution : Metabolic labeling requires hours to days, limiting real-time analysis.
- Off-target effects : Azide groups may react nonspecifically with cellular thiols; mitigate with copper-chelating agents (e.g., BTTAA) during click reactions .
- Quantitative challenges : Normalize signal intensity to total protein content or use spike-in controls .
Q. How should researchers design controls to distinguish between farnesylated and non-prenylated proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
